molecular formula C16H13FN2O B3140284 1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone CAS No. 477871-62-8

1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone

Cat. No.: B3140284
CAS No.: 477871-62-8
M. Wt: 268.28 g/mol
InChI Key: ZKRSEQPBCXPXTE-UHFFFAOYSA-N
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Description

1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone is an organic compound that features a benzimidazole core substituted with a 4-fluorobenzyl group and an ethanone moiety

Scientific Research Applications

1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzimidazole derivatives have been studied for their potential biological activities, including antiviral, anticancer, and antimicrobial effects .

Safety and Hazards

As with any chemical compound, handling “1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone” would require appropriate safety measures. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-Fluorobenzyl Group: The benzimidazole core is then alkylated with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Ethanone Moiety: Finally, the ethanone group is introduced via acylation using an appropriate acylating agent like acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone
  • 1-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone
  • 1-[1-(4-bromobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone

Uniqueness

1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRSEQPBCXPXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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